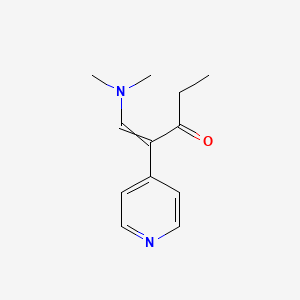
1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one
Übersicht
Beschreibung
1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one is an organic compound that features a pyridine ring substituted with a dimethylamino group and an ethenyl ethyl ketone moiety
Vorbereitungsmethoden
The synthesis of 1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and dimethylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials.
Formation of Intermediate: The deprotonated pyridine reacts with dimethylamine to form an intermediate compound.
Addition of Ethenyl Ethyl Ketone: The intermediate is then reacted with ethenyl ethyl ketone under specific conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one can be compared with other similar compounds, such as:
1-(4-Pyridinyl)-1-butanone: This compound features a similar pyridine ring but lacks the dimethylamino and ethenyl ethyl ketone groups.
4-Dimethylaminopyridine (DMAP): DMAP is a widely used catalyst in organic synthesis, featuring a dimethylamino group on the pyridine ring but lacking the ethenyl ethyl ketone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78504-62-8 |
|---|---|
Molekularformel |
C₁₂H₁₆N₂O |
Molekulargewicht |
204.27 |
IUPAC-Name |
1-(dimethylamino)-2-pyridin-4-ylpent-1-en-3-one |
InChI |
InChI=1S/C12H16N2O/c1-4-12(15)11(9-14(2)3)10-5-7-13-8-6-10/h5-9H,4H2,1-3H3 |
SMILES |
CCC(=O)C(=CN(C)C)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details

















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














